C13H11NO4

HSP inhibition quercetin Xenopus

KNK437 (CAS 218924-25-5, molecular formula C13H11NO4, MW 245.23) is a benzylidene lactam compound that functions as a pan-heat shock protein (HSP) synthesis inhibitor. Unlike classical HSP90 inhibitors that target protein folding, KNK437 acts upstream by inhibiting the heat shock factor (HSF1)-mediated transcriptional induction of multiple HSPs, including HSP105, HSP70/HSP72, and HSP40.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
Cat. No. B7759288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13H11NO4
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC2=O
InChIInChI=1S/C13H11NO4/c1-18-13(17)10-4-2-9(3-5-10)8-14-11(15)6-7-12(14)16/h2-7H,8H2,1H3
InChIKeyQGOCXKKNLNOTKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KNK437 (C13H11NO4) for Heat Shock Protein Inhibition Research: A Pan-HSP Synthesis Inhibitor


KNK437 (CAS 218924-25-5, molecular formula C13H11NO4, MW 245.23) is a benzylidene lactam compound that functions as a pan-heat shock protein (HSP) synthesis inhibitor. Unlike classical HSP90 inhibitors that target protein folding, KNK437 acts upstream by inhibiting the heat shock factor (HSF1)-mediated transcriptional induction of multiple HSPs, including HSP105, HSP70/HSP72, and HSP40 [1]. This mechanism of action has established its scientific utility as a chemical probe for dissecting the heat shock response in cancer biology, stress physiology, and hyperthermic therapy research [2].

Why KNK437 Cannot Be Substituted by Generic HSP Inhibitors for Thermotolerance Research


Substituting KNK437 with other HSP-pathway inhibitors, such as the bioflavonoid quercetin or ATP-competitive HSP90 inhibitors like 17-AAG, is not scientifically valid due to fundamental mechanistic differences. In a direct head-to-head study in Xenopus A6 cells, only KNK437 treatment rendered HSP30 protein completely undetectable, whereas quercetin achieved only partial inhibition [1]. Furthermore, the vendor technical datasheet indicates that KNK437, unlike quercetin, does not measurably affect the activities of PKA, PKC, or PTK, demonstrating a cleaner selectivity profile . These differences in functional potency and target selectivity mean that experimental outcomes—particularly those involving thermotolerance, apoptosis sensitization, or kinase crosstalk—cannot be directly extrapolated across these tool compounds.

Quantitative Differentiation Guide for KNK437 (C13H11NO4) Procurement Decisions


Superior Inhibition of HSP Protein Induction Compared to Quercetin

In a direct head-to-head comparison in Xenopus laevis A6 kidney epithelial cells under heat shock conditions, Western blot and immunocytochemical analysis showed that quercetin partially inhibited HSP30 protein accumulation, whereas HSP30 protein was not detectable at all in KNK437-treated cells [1]. This indicates superior functional inhibition of HSP protein induction by KNK437.

HSP inhibition quercetin Xenopus protein expression

Dose-Dependent Abrogation of Thermotolerance and Cell Survival After Heat Shock

KNK437 demonstrates a quantifiable, dose-dependent effect on cell survival after heat shock across multiple cancer cell lines. In human oral squamous cell carcinoma HSC-2 cells, pretreatment with 50 µM KNK437 followed by heat shock at 43°C for 45 minutes reduced the clonogenic survival rate to 18.7%, compared to 49.3% for heat shock alone (a 30.6 percentage-point reduction) . Similarly, in human colon carcinoma HT-29 cells, 100 µM KNK437 reduced the survival rate to 23.5% versus 68.2% for heat shock alone . This demonstrates a clear quantitative relationship between KNK437 concentration and the abrogation of thermotolerance across different cancer cell lineages.

thermotolerance hyperthermia cancer HSC-2

Cleaner Kinase Selectivity Profile Than the Widely Used HSP Inhibitor Quercetin

A key differentiator for KNK437 procurement is its superior selectivity. The vendor's technical datasheet explicitly states that KNK437, unlike quercetin, does not have an effect on the activities of PKA, PKC, or PTK . Quercetin is a known pan-kinase inhibitor with documented off-target effects on multiple signaling pathways including PI3K, PKC, and tyrosine kinases, which can confound experimental interpretation. This selectivity advantage makes KNK437 a more appropriate tool for experiments where the heat shock response must be inhibited without perturbing parallel kinase signaling cascades.

kinase selectivity quercetin PKA PKC

Synergistic In Vivo Antitumor Effect with Fractionated Hyperthermia

KNK437 has demonstrated in vivo efficacy in a murine transplantable tumor model. In C3H/He mice bearing SCC VII tumors, intraperitoneal administration of KNK437 at 200 mg/kg did not exhibit standalone antitumor effects and did not increase the thermosensitivity of nontolerant tumors. However, the same dose enhanced the antitumor effects of fractionated heat treatment at 44°C in a synergistic manner, which was correlated with the inhibition of HSP72 synthesis [1]. This differentiates KNK437 from conventional chemotherapeutics by demonstrating its specific, context-dependent mechanism of action.

hyperthermia thermotolerance SCC VII HSP72

Inhibition of HSP Induction by Both Thermal and Chemical Stressors

KNK437 uniquely inhibits HSP gene expression induced not only by heat shock but also by diverse chemical stressors. In Xenopus A6 cells, pretreatment with 100 µM KNK437 completely inhibited HSP30 accumulation in cells treated with 10 µM sodium arsenite, 100 µM cadmium chloride, or 1 µg/mL herbimycin A [1]. This contrasts with most HSP inhibitors that have only been characterized under heat shock conditions, making KNK437 the superior tool for studies that require blocking the broader stress-induced proteotoxic response.

pan-HSP inhibition chemical stress sodium arsenite cadmium chloride

Additive Apoptotic Effect with Bortezomib in Poor-Prognosis Multiple Myeloma

In a class-level comparison with HSP90 inhibitors such as 17-AAG, KNK437 demonstrates a distinct therapeutic profile in multiple myeloma. A 2015 study showed that KNK437 (an HSF1 inhibitor that downstream suppresses both HSP70 and HSP27) and bortezomib have additive effects on apoptosis induction in cells belonging to groups with bad prognosis [1]. This positions KNK437 as an HSF1-pathway inhibitor with a different mechanistic niche from HSP90-targeting agents, which may be more suitable for combination strategies targeting the upstream transcriptional regulation of HSPs.

multiple myeloma bortezomib HSF1 additive effect

Optimal Research and Development Scenarios for Procuring KNK437 (C13H11NO4)


Hyperthermia-Adjuvant Cancer Therapy Research Requiring Complete Thermotolerance Abrogation

KNK437 is the ideal tool compound for preclinical hyperthermia studies where complete, rather than partial, blockade of thermotolerance acquisition is required. The evidence demonstrates that KNK437 reduces post-heat shock survival by 30.6 to 44.7 percentage points across multiple cancer cell lines (HSC-2, HT-29) at concentrations of 50-100 µM . Its in vivo synergistic enhancement of fractionated hyperthermia at 200 mg/kg without standalone cytotoxicity makes it uniquely suited for developing heat-based therapeutic regimens [1].

Proteotoxic Stress Research Requiring Pan-Stress HSP Inhibition Beyond Heat Shock

For studies investigating cellular responses to diverse proteotoxic stressors including heavy metals and antibiotics, KNK437 is the preferred inhibitor. It has been validated to completely inhibit HSP30 accumulation induced by sodium arsenite (10 µM), cadmium chloride (100 µM), and herbimycin A (1 µg/mL) at a single KNK437 concentration of 100 µM, confirming broad-spectrum activity against chemical as well as thermal stress [2].

HSP Inhibition Studies Requiring Minimal Off-Target Kinase Activity

When experimental design requires selective inhibition of the heat shock response without confounding effects on kinase signaling, KNK437 should be selected over quercetin. KNK437 has been verified to lack measurable effects on PKA, PKC, or PTK activities at working concentrations, whereas quercetin is known to modulate these kinases . This cleaner pharmacological profile is critical for studies where kinase-mediated signaling pathways are being independently investigated or must remain unperturbed.

Combination Therapy Screening with Proteasome Inhibitors in Hematological Malignancies

KNK437 is well-suited for drug combination screens in multiple myeloma and other hematological cancers where HSF1-mediated HSP induction contributes to drug resistance. Its demonstrated additive apoptotic effect with bortezomib in poor-prognosis myeloma groups [3] supports its use as a chemical probe for investigating HSF1-HSP70/HSP27 axis inhibition in combination with proteasome inhibitors, a context where HSP90 inhibitors like 17-AAG operate through a mechanistically distinct pathway.

Quote Request

Request a Quote for C13H11NO4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.